molecular formula C24H23I B8678135 1,4-Bis(ethenyl)benzene;iodobenzene;styrene

1,4-Bis(ethenyl)benzene;iodobenzene;styrene

Cat. No. B8678135
M. Wt: 438.3 g/mol
InChI Key: YCGZYUFXRPSAFI-UHFFFAOYSA-N
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Patent
US06355490B1

Procedure details

Wang iodopolystyrene (100 mg), synthesized as described in Example 1, was dissolved in a solvent mixture of DMF/distilled water/TEA (9:1:1) (5 mL) and allowed to swell for 30 minutes at room temperature. 1,5-decadiyne (100 mg) in DMF (2 mL) was added to the polymer bead suspension. Potassium carbonate (50 mg, 0.36 mm) and tetrabutylammonium bromide (50 mg, 0.16 mM) were then added and the suspension was stirred under argon atmosphere for 30 minutes. Tetrakis (triphenylphosphine) palladium (O) (25 mg, 0.02 mM) was added rapidly. The reaction mixture was heated to 80° C. and agitated at that temperature under an argon atmosphere for 16 hours and allowed to cool to room temperature. When the mixture had reached room temperature, a saturated solution of ammonium acetate (5 mL) was added and the mixture agitated at room temperature for 30 minutes. DME (5 mL) was added and the mixture was agitated for an additional 30 minutes, transferred to a fritted filter funnel and washed sequentially with distilled water, DMF, distilled water, 2 N HCl, distilled water, DMF, distilled water, methanol, DCM and methanol (50 mL of each which was allowed to equilibrate for 10 minutes between washes). The product was dried under vacuum to produce a tagged bead containing only one Raman active acetylene tag.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:9]=[CH:10]C1C=CC(C=C)=CC=1.C1C=CC(I)=CC=1.C#C>CN(C=O)C>[CH:9]#[C:10][CH2:4][CH2:5][C:6]#[C:7][CH2:8][CH2:3][CH2:2][CH3:1] |f:0.1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1=CC=C(C=C1)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred under argon atmosphere for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled water/TEA (9:1:1) (5 mL)
ADDITION
Type
ADDITION
Details
1,5-decadiyne (100 mg) in DMF (2 mL) was added to the polymer bead suspension
ADDITION
Type
ADDITION
Details
Potassium carbonate (50 mg, 0.36 mm) and tetrabutylammonium bromide (50 mg, 0.16 mM) were then added
ADDITION
Type
ADDITION
Details
Tetrakis (triphenylphosphine) palladium (O) (25 mg, 0.02 mM) was added rapidly
STIRRING
Type
STIRRING
Details
agitated at that temperature under an argon atmosphere for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
had reached room temperature
ADDITION
Type
ADDITION
Details
a saturated solution of ammonium acetate (5 mL) was added
STIRRING
Type
STIRRING
Details
the mixture agitated at room temperature for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
DME (5 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was agitated for an additional 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
transferred to a fritted filter funnel
WASH
Type
WASH
Details
washed sequentially with distilled water, DMF
DISTILLATION
Type
DISTILLATION
Details
distilled water, 2 N HCl
DISTILLATION
Type
DISTILLATION
Details
distilled water, DMF
DISTILLATION
Type
DISTILLATION
Details
distilled water, methanol, DCM and methanol (50 mL of each which
WAIT
Type
WAIT
Details
to equilibrate for 10 minutes between washes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The product was dried under vacuum
CUSTOM
Type
CUSTOM
Details
to produce a tagged bead

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C#CCCC#CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06355490B1

Procedure details

Wang iodopolystyrene (100 mg), synthesized as described in Example 1, was dissolved in a solvent mixture of DMF/distilled water/TEA (9:1:1) (5 mL) and allowed to swell for 30 minutes at room temperature. 1,5-decadiyne (100 mg) in DMF (2 mL) was added to the polymer bead suspension. Potassium carbonate (50 mg, 0.36 mm) and tetrabutylammonium bromide (50 mg, 0.16 mM) were then added and the suspension was stirred under argon atmosphere for 30 minutes. Tetrakis (triphenylphosphine) palladium (O) (25 mg, 0.02 mM) was added rapidly. The reaction mixture was heated to 80° C. and agitated at that temperature under an argon atmosphere for 16 hours and allowed to cool to room temperature. When the mixture had reached room temperature, a saturated solution of ammonium acetate (5 mL) was added and the mixture agitated at room temperature for 30 minutes. DME (5 mL) was added and the mixture was agitated for an additional 30 minutes, transferred to a fritted filter funnel and washed sequentially with distilled water, DMF, distilled water, 2 N HCl, distilled water, DMF, distilled water, methanol, DCM and methanol (50 mL of each which was allowed to equilibrate for 10 minutes between washes). The product was dried under vacuum to produce a tagged bead containing only one Raman active acetylene tag.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:9]=[CH:10]C1C=CC(C=C)=CC=1.C1C=CC(I)=CC=1.C#C>CN(C=O)C>[CH:9]#[C:10][CH2:4][CH2:5][C:6]#[C:7][CH2:8][CH2:3][CH2:2][CH3:1] |f:0.1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1=CC=C(C=C1)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred under argon atmosphere for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled water/TEA (9:1:1) (5 mL)
ADDITION
Type
ADDITION
Details
1,5-decadiyne (100 mg) in DMF (2 mL) was added to the polymer bead suspension
ADDITION
Type
ADDITION
Details
Potassium carbonate (50 mg, 0.36 mm) and tetrabutylammonium bromide (50 mg, 0.16 mM) were then added
ADDITION
Type
ADDITION
Details
Tetrakis (triphenylphosphine) palladium (O) (25 mg, 0.02 mM) was added rapidly
STIRRING
Type
STIRRING
Details
agitated at that temperature under an argon atmosphere for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
had reached room temperature
ADDITION
Type
ADDITION
Details
a saturated solution of ammonium acetate (5 mL) was added
STIRRING
Type
STIRRING
Details
the mixture agitated at room temperature for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
DME (5 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was agitated for an additional 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
transferred to a fritted filter funnel
WASH
Type
WASH
Details
washed sequentially with distilled water, DMF
DISTILLATION
Type
DISTILLATION
Details
distilled water, 2 N HCl
DISTILLATION
Type
DISTILLATION
Details
distilled water, DMF
DISTILLATION
Type
DISTILLATION
Details
distilled water, methanol, DCM and methanol (50 mL of each which
WAIT
Type
WAIT
Details
to equilibrate for 10 minutes between washes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The product was dried under vacuum
CUSTOM
Type
CUSTOM
Details
to produce a tagged bead

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C#CCCC#CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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